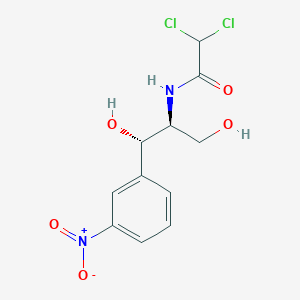

(S,S)-meta-nitro-Chloramphenicol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of two chlorine atoms, a nitrophenyl group, and a dihydroxypropyl moiety, making it a versatile molecule for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde, chloroacetyl chloride, and dihydroxypropane.

Formation of Intermediate: The initial step involves the reaction of 3-nitrobenzaldehyde with dihydroxypropane under basic conditions to form an intermediate compound.

Chlorination: The intermediate is then subjected to chlorination using chloroacetyl chloride in the presence of a suitable catalyst to introduce the dichloroacetamide group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification methods to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.

Substitution: Sodium methoxide, potassium cyanide, polar solvents.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of substituted acetamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

- Reagent Utilization : (S,S)-meta-nitro-Chloramphenicol serves as a critical building block in the synthesis of more complex organic molecules. It can be used to create various derivatives that may exhibit enhanced biological activity or improved pharmacological profiles.

Synthesis of Pharmaceuticals

- Intermediate Production : The compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections. Its structural modifications can lead to derivatives with specific therapeutic effects.

Biological Applications

Antimicrobial Activity

- Mechanism of Action : Like its parent compound, this compound exhibits antimicrobial properties by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing peptide bond formation, which is essential for bacterial growth .

- Efficacy Against Resistant Strains : The compound has shown effectiveness against certain tetracycline-resistant bacterial strains, making it a valuable option in treating resistant infections .

Potential Anticancer Properties

- Research Findings : Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have indicated potential cytotoxic effects, warranting further exploration into its mechanisms and therapeutic applications in oncology .

Medicinal Applications

Therapeutic Developments

- Drug Formulation : The compound is being explored for its potential in developing new therapeutic agents. Its unique properties may lead to innovative drug formulations that address specific medical needs, particularly in infectious diseases and cancer treatment .

Toxicological Studies

- Safety Profile Evaluation : Due to the known side effects associated with chloramphenicol (e.g., aplastic anemia), studies are ongoing to assess the safety profile of this compound. Understanding its toxicity and side effects is crucial for its potential clinical use .

Table 1: Comparison of Chloramphenicol and Its Analog this compound

| Property | Chloramphenicol | This compound |

|---|---|---|

| Chemical Structure | C₁₁H₁₂Cl₂N₂O₅ | C₁₁H₁₂Cl₂N₂O₅ |

| Mechanism of Action | Binds to 50S ribosome | Binds to 50S ribosome |

| Antimicrobial Spectrum | Broad-spectrum | Broad-spectrum |

| Resistance Profile | Limited efficacy against resistant strains | Effective against some resistant strains |

| Clinical Applications | Serious infections | Potential for new drug development |

Table 2: Summary of Case Studies on this compound

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: A stereoisomer with similar chemical properties but different spatial arrangement.

Florfenicol: A related compound with antimicrobial properties, used in veterinary medicine.

Biologische Aktivität

(S,S)-meta-nitro-Chloramphenicol is a derivative of the well-known antibiotic chloramphenicol, which has been extensively studied for its antibacterial properties and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, resistance mechanisms, and potential therapeutic applications.

This compound exhibits its biological activity primarily through the inhibition of bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, specifically to the L16 protein, inhibiting the peptidyl transferase activity essential for peptide bond formation. This action effectively halts protein synthesis in susceptible bacteria, leading to bacteriostatic effects at lower concentrations and bactericidal effects at higher doses .

| Mechanism | Description |

|---|---|

| Target | 50S ribosomal subunit (L16 protein) |

| Action | Inhibition of peptide bond formation |

| Effect | Bacteriostatic at low concentrations; bactericidal at high concentrations |

2. Antibacterial Activity

Research has shown that this compound retains significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies indicate that it is effective against strains resistant to other antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA) and certain strains of Escherichia coli. The compound's lipophilic nature enhances its ability to penetrate bacterial membranes, contributing to its efficacy .

Table 2: Antibacterial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.5 µg/mL | Bacteriostatic |

| Escherichia coli | 1 µg/mL | Bactericidal |

| Haemophilus influenzae | 0.25 µg/mL | Bacteriostatic |

3. Resistance Mechanisms

Despite its effectiveness, resistance to this compound can occur through various mechanisms. One prominent mechanism involves the enzymatic reduction of the nitro group by nitroreductases found in certain bacteria, such as Haemophilus influenzae. This reduction leads to the formation of amino-chloramphenicol, which lacks antibacterial activity . Additionally, chloramphenicol acetyltransferase (CAT) enzymes can acetylate chloramphenicol, rendering it inactive .

Case Study: Resistance in E. coli

A study characterized the nfsB gene from H. influenzae, which confers resistance to chloramphenicol by encoding a nitroreductase capable of reducing chloramphenicol to its inactive form. Strains of E. coli expressing this gene showed significantly increased resistance levels compared to control strains .

4. Therapeutic Applications and Future Directions

This compound has potential therapeutic applications beyond traditional antibiotic use due to its unique mechanism of action and efficacy against resistant strains. Ongoing research is exploring its role in combination therapies with other antibiotics like metronidazole, which may enhance its effectiveness by overcoming resistance mechanisms .

Table 3: Potential Therapeutic Applications

| Application | Description |

|---|---|

| Combination Therapy | Enhances efficacy against resistant infections |

| Anticancer Activity | Shows selective toxicity towards T-leukemic cells |

| Mitochondrial Protein Synthesis | Impacts mitochondrial function in specific cells |

Eigenschaften

IUPAC Name |

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMJFHVKAXPFIY-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.